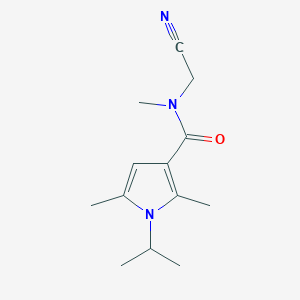
6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine” is a chemical compound with the CAS Number: 1487971-57-2 . It has a molecular weight of 175.19 . It is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N5/c1-13-7(4-5-10-13)6-2-3-8(9)12-11-6/h2-5H,1H3,(H2,9,12) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 175.19 . The InChI code provides further details about its molecular structure .Scientific Research Applications
Chemical Synthesis and Characterization
The compound 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine and related structures have been extensively studied in the field of chemical synthesis. Research has demonstrated various synthesis pathways and characterizations of this compound and its derivatives. For instance, Şener et al. (2002) discussed the synthesis and reactions of related pyrazole derivatives, showing the versatility of these compounds in forming various ester, amide, nitrile, and anilino-pyrazole derivatives through reactions with different nucleophiles. Similarly, Titi et al. (2020) conducted a detailed synthesis and characterization of pyrazole derivatives, including N-((1H-pyrazol-1-yl) methyl) pyrimidin-2-amine and others, highlighting their crystalline structure and potential biological activity (Şener et al., 2002; Titi et al., 2020).
Biological Activity and Potential Applications
Several studies have explored the biological activity of pyrazole and pyridazine derivatives, hinting at their potential in medical and biological applications. For example, El-Mekabaty et al. (2016) synthesized new pyrazole derivatives bearing an indole moiety and evaluated them as antioxidant agents, finding that many compounds exhibited significant activity. Aggarwal et al. (2020) designed and synthesized pyrazole derivatives as analgesic agents, providing a solvent-free synthesis method and demonstrating the compounds' analgesic activity in in vivo studies (El-Mekabaty et al., 2016; Aggarwal et al., 2020).
Material Science and Other Applications
In the realm of material science and other industries, pyrazole and pyridazine derivatives have found unique applications. Deeb et al. (2014) reported the application of pyrazolo and pyridazine derivatives as disperse dyes on polyester fabrics, showcasing their color properties and fastness. Such studies indicate the broad applicability of these compounds beyond the pharmaceutical sector (Deeb et al., 2014).
Safety and Hazards
properties
IUPAC Name |
6-(2-methylpyrazol-3-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-7(4-5-10-13)6-2-3-8(9)12-11-6/h2-5H,1H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBPJNFZKRRFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1487971-57-2 |
Source


|
| Record name | 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2590702.png)






![(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride](/img/structure/B2590715.png)

![8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590718.png)
![[8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone](/img/structure/B2590719.png)
![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2590720.png)

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)